2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(1H-indol-6-yl)acetamide
Description
This compound is a benzazepine-derived acetamide featuring a 7,8-dimethoxy substitution on the benzazepine core and an indol-6-yl moiety linked via an acetamide group. Benzazepines are heterocyclic compounds known for their structural versatility in medicinal chemistry, particularly in targeting central nervous system (CNS) receptors and enzymes. The indole group, a common pharmacophore in bioactive molecules, enhances binding affinity to serotonin receptors or kinase domains. The acetamide linker facilitates interactions with hydrogen-bonding residues in target proteins, as observed in crystallographic studies of related structures .
Properties
Molecular Formula |
C22H21N3O4 |
|---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
2-(7,8-dimethoxy-2-oxo-1H-3-benzazepin-3-yl)-N-(1H-indol-6-yl)acetamide |
InChI |
InChI=1S/C22H21N3O4/c1-28-19-9-15-6-8-25(22(27)11-16(15)10-20(19)29-2)13-21(26)24-17-4-3-14-5-7-23-18(14)12-17/h3-10,12,23H,11,13H2,1-2H3,(H,24,26) |
InChI Key |
FPOBBTRJAHIBFG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C=CN(C(=O)CC2=C1)CC(=O)NC3=CC4=C(C=C3)C=CN4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(1H-indol-6-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzazepine Core: The benzazepine core can be synthesized through a cyclization reaction involving a precursor such as 2-amino-5,6-dimethoxybenzaldehyde and an appropriate ketone under acidic conditions.
Introduction of the Indole Moiety: The indole group is introduced via a coupling reaction, often using a reagent like indole-6-boronic acid and a palladium catalyst in a Suzuki coupling reaction.
Acetylation: The final step involves the acetylation of the intermediate product with acetic anhydride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding quinones.
Reduction: Reduction reactions can target the carbonyl group in the benzazepine ring, potentially converting it to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur on the indole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination under mild conditions.
Major Products
Oxidation: Formation of quinones or hydroxylated derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Halogenated or alkylated derivatives of the indole ring.
Scientific Research Applications
2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(1H-indol-6-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various enzymes and receptors.
Medicine: Investigated for potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Potential use in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzazepine and indole moieties allow it to bind to these targets, potentially inhibiting or activating biological pathways. For example, it may act as an inhibitor of certain kinases or as an agonist/antagonist of neurotransmitter receptors.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Substitution Patterns
Target Compound :
- Core : 3-Benzazepine (7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepine).
- Substituents : N-linked acetamide to 1H-indol-6-yl.
Analog 1 : N-(1-Benzyl-1H-indol-4-yl)-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide
- Key Differences :
- Indole substitution at position 4 (vs. 6 in the target compound).
- Additional benzyl group on the indole nitrogen.
- Positional isomerism (indol-4-yl vs. indol-6-yl) could alter receptor-binding selectivity.
Analog 2 : 2-(1,1-Dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(2-ethylphenyl)acetamide
- Core Replacement : Benzothiazole instead of benzazepine.
- Substituents : 1,1-Dioxide and 2-ethylphenyl groups.
- Implications :
- Benzothiazole derivatives are associated with antimicrobial and anti-inflammatory activities.
- The sulfone group (1,1-dioxide) introduces strong electron-withdrawing effects, altering electronic properties compared to the methoxy groups in the target compound.
Analog 3 : 2-(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)-N,N-dimethylacetamide
- Core Replacement : Indole-2-one fused with an acetamide.
- Substituents : N,N-dimethyl on the acetamide.
- Implications: The conjugated enone system may confer redox activity or metal-binding capacity.
Pharmacological and Physicochemical Properties
Structural Activity Relationships (SAR) :
- Methoxy Groups : Electron-donating methoxy substituents in the target compound may enhance π-π stacking with aromatic residues in CNS targets.
- Indole Position : Indol-6-yl vs. indol-4-yl substitution alters steric and electronic interactions with receptor pockets.
- Heterocycle Choice : Benzazepine vs. benzothiazole cores dictate target selectivity (e.g., benzothiazoles favor peripheral over CNS targets).
Crystallographic and Spectroscopic Characterization
- X-ray Analysis : The target compound’s structure would likely be confirmed via single-crystal X-ray diffraction, as employed for related acetamides using SHELX software .
- Spectroscopy : 1H/13C NMR would resolve methoxy (δ ~3.8 ppm) and indole NH (δ ~10 ppm) signals, while IR would confirm carbonyl stretches (1650–1750 cm⁻¹) .
Biological Activity
2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(1H-indol-6-yl)acetamide is a complex organic compound featuring a unique structure that combines a benzazepine core with an indole moiety. This structural combination is believed to enhance its biological activity, making it a subject of interest in pharmacological research. The molecular formula of this compound is C25H27N3O5, with a molecular weight of approximately 449.5 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. These interactions can modulate cellular pathways, leading to therapeutic effects. Notably, the compound may exhibit:
- Enzyme Inhibition: Potentially inhibiting specific enzymes involved in disease processes.
- Receptor Modulation: Binding to receptors that regulate neurotransmitter systems, which could influence mood, cognition, and pain perception.
Biological Activities
Research indicates that 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(1H-indol-6-yl)acetamide exhibits significant biological activities, including:
- Anticancer Activity: Studies have shown that this compound can induce apoptosis in cancer cells by activating intrinsic apoptotic pathways.
- Anticonvulsant Effects: Preliminary studies suggest potential anticonvulsant properties through modulation of GABA receptors and sodium channels.
- Anti-inflammatory Properties: The compound may reduce inflammation by inhibiting pro-inflammatory cytokines.
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
Table 1: Summary of Biological Activities
The synthesis of 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(1H-indol-6-yl)acetamide typically involves multi-step synthetic routes. Key steps include:
- Formation of the Benzazepine Core: This may involve cyclization reactions using appropriate precursors.
- Indole Coupling: The indole moiety is introduced via coupling reactions with indole derivatives.
- Acetamide Formation: The final step involves acetamide formation through acylation reactions.
Common Reagents:
Reagents such as potassium permanganate for oxidation and sodium borohydride for reduction are commonly used during synthesis.
Interaction Studies
Interaction studies focus on how this compound affects biological macromolecules such as proteins and nucleic acids. These studies aim to elucidate its binding affinity and specificity towards various targets, which helps understand its pharmacodynamics and potential side effects.
Table 2: Interaction Studies Overview
| Target | Binding Affinity (Kd) | Effect Observed |
|---|---|---|
| GABA Receptors | Low micromolar range | Increased inhibitory neurotransmission |
| Sodium Channels | High nanomolar range | Blockade leading to anticonvulsant effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
